molecular formula C14H11Cl2N B11561759 N-(2,4-Dichlorobenzylidene)-M-toluidine CAS No. 63462-34-0

N-(2,4-Dichlorobenzylidene)-M-toluidine

Cat. No.: B11561759
CAS No.: 63462-34-0
M. Wt: 264.1 g/mol
InChI Key: NAZPNLPNTYISGZ-UHFFFAOYSA-N
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Description

N-(2,4-Dichlorobenzylidene)-M-toluidine is a Schiff base compound derived from the condensation of 2,4-dichlorobenzaldehyde and M-toluidine Schiff bases are characterized by the presence of a C=N bond, which is formed by the reaction between an aldehyde or ketone and a primary amine

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2,4-Dichlorobenzylidene)-M-toluidine can be synthesized through a condensation reaction between 2,4-dichlorobenzaldehyde and M-toluidine. The reaction typically takes place in an ethanol solution, with the mixture being stirred at room temperature or slightly elevated temperatures. The reaction is often catalyzed by an acid, such as hydrochloric acid, to facilitate the formation of the Schiff base .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Dichlorobenzylidene)-M-toluidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or neutral conditions.

Major Products Formed

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: M-toluidine and 2,4-dichlorobenzaldehyde.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-(2,4-Dichlorobenzylidene)-M-toluidine involves its interaction with various molecular targets. The Schiff base can coordinate with metal ions, forming complexes that exhibit unique chemical and biological properties. These metal complexes can interact with enzymes, DNA, and other biomolecules, leading to their biological effects. The exact pathways and molecular targets depend on the specific application and the nature of the metal complex formed .

Comparison with Similar Compounds

N-(2,4-Dichlorobenzylidene)-M-toluidine can be compared with other Schiff bases and related compounds:

Properties

CAS No.

63462-34-0

Molecular Formula

C14H11Cl2N

Molecular Weight

264.1 g/mol

IUPAC Name

1-(2,4-dichlorophenyl)-N-(3-methylphenyl)methanimine

InChI

InChI=1S/C14H11Cl2N/c1-10-3-2-4-13(7-10)17-9-11-5-6-12(15)8-14(11)16/h2-9H,1H3

InChI Key

NAZPNLPNTYISGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N=CC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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